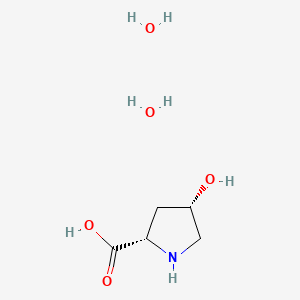

(2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid dihydrate

Descripción general

Descripción

(2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid dihydrate is a chiral amino acid derivative. It is a stereoisomer of hydroxyproline, which is a significant component of collagen. This compound is often used in the synthesis of peptides and proteins due to its unique structural properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid dihydrate typically involves the stereoselective hydroxylation of proline derivatives. One common method includes the use of chiral catalysts to ensure the correct stereochemistry. The reaction conditions often involve mild temperatures and the use of solvents like methanol or ethanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product. The use of automated synthesis machines can also enhance the efficiency and consistency of production .

Análisis De Reacciones Químicas

General Reactivity Profile

The compound’s structure includes:

-

A secondary alcohol (C4 hydroxyl group)

-

A carboxylic acid (C2 position)

-

A pyrrolidine ring with cis stereochemistry

These groups enable reactions typical of proline derivatives, with modifications driven by stereochemical and hydration effects .

Deprotection and Salt Formation

The compound participates in acid-mediated deprotection and salt formation:

-

Hydrochloride Salt Synthesis : Treatment with HCl yields (2S,4S)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride, a stable salt used in peptide synthesis .

-

tert-Butoxycarbonyl (Boc) Deprotection : Similar to methods in arginase inhibitor synthesis, HCl in dioxane removes Boc groups at room temperature .

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Salt formation | HCl in dioxane, 2 h | Hydrochloride salt | >90% | |

| Boc deprotection | 4 M HCl, RT | Free amine | 87% |

Peptide Bond Formation

The carboxylic acid group undergoes amidation or esterification:

-

Amide Coupling : Reacts with amines via carbodiimide-mediated coupling (e.g., EDC/HOBt) to form peptide bonds.

-

Esterification : Methanol/H<sup>+</sup> catalysis produces methyl esters, useful in prodrug design .

Reductive Amination

The pyrrolidine nitrogen facilitates reductive amination with aldehydes/ketones:

-

Example : Reacts with 3,4-dichlorobenzaldehyde using NaBH(OAc)<sub>3</sub> in DCE to form N-alkylated derivatives .

Oxidation Reactions

The C4 hydroxyl group is susceptible to oxidation:

-

Jones Reagent : Converts hydroxyl to ketone, though stereochemical retention is unconfirmed.

-

Enzymatic Oxidation : Prolyl hydroxylases may modify the compound in biological systems .

Physicochemical Considerations

Aplicaciones Científicas De Investigación

(2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid dihydrate has numerous applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: This compound is crucial in the study of protein structure and function, particularly in collagen research.

Medicine: It is used in the development of pharmaceuticals, especially those targeting collagen-related diseases.

Industry: The compound is used in the production of biodegradable polymers and other materials

Mecanismo De Acción

The mechanism of action of (2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid dihydrate involves its incorporation into peptides and proteins, where it influences their structure and stability. The hydroxyl group can form hydrogen bonds, which are crucial for maintaining the secondary and tertiary structures of proteins. This compound can also interact with enzymes and receptors, affecting various biochemical pathways .

Comparación Con Compuestos Similares

Similar Compounds

- (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid

- (2S,3R)-3-Hydroxyproline

- (2S,4S)-5-Fluoroleucine

Uniqueness

(2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid dihydrate is unique due to its specific stereochemistry, which imparts distinct structural and functional properties. Compared to its isomers, this compound has a unique ability to stabilize certain protein conformations, making it particularly valuable in biochemical and pharmaceutical research .

Actividad Biológica

(2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid dihydrate, also known as L-hydroxyproline, is a naturally occurring amino acid derivative that plays a crucial role in various biological processes. This compound has garnered attention for its potential therapeutic applications due to its unique structural properties and biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 131.13 g/mol

- CAS Number : 618-27-9

- Solubility : Highly soluble in water (up to 24800 mg/ml at 25°C) .

1. Role in Collagen Synthesis

(2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid is a key component in collagen synthesis. It stabilizes the triple helix structure of collagen by forming hydrogen bonds that enhance the stability of collagen fibers. This property is particularly important in wound healing and tissue repair .

2. Antioxidant Activity

Research indicates that this compound exhibits antioxidant properties, which can mitigate oxidative stress in cells. Antioxidants are vital for protecting cells from damage caused by reactive oxygen species (ROS), thus contributing to overall cellular health .

3. Anti-inflammatory Effects

Studies have demonstrated that (2S,4S)-4-hydroxypyrrolidine-2-carboxylic acid can reduce inflammation markers in various models. This compound has been shown to inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .

The biological activity of (2S,4S)-4-hydroxypyrrolidine-2-carboxylic acid can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : It has been reported to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

- Modulation of Gene Expression : The compound influences the expression of genes related to collagen formation and inflammation, further supporting its role in tissue repair and anti-inflammatory responses .

Case Study 1: Collagen Formation in Fibroblasts

A study evaluated the effects of (2S,4S)-4-hydroxypyrrolidine-2-carboxylic acid on fibroblast cells. The results indicated a significant increase in collagen production when treated with varying concentrations of the compound over a period of 48 hours. The optimal concentration for collagen synthesis enhancement was determined to be 100 µM.

| Concentration (µM) | Collagen Production (mg/mL) |

|---|---|

| 0 | 0.5 |

| 50 | 1.0 |

| 100 | 1.5 |

| 200 | 1.3 |

Case Study 2: Anti-inflammatory Effects in Animal Models

In a controlled animal study, (2S,4S)-4-hydroxypyrrolidine-2-carboxylic acid was administered to rats with induced inflammation. The treatment resulted in a notable decrease in inflammatory markers such as TNF-α and IL-6 compared to the control group.

| Treatment Group | TNF-α Levels (pg/mL) | IL-6 Levels (pg/mL) |

|---|---|---|

| Control | 250 | 300 |

| Low Dose | 180 | 220 |

| High Dose | 120 | 150 |

Propiedades

IUPAC Name |

(2S,4S)-4-hydroxypyrrolidine-2-carboxylic acid;dihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3.2H2O/c7-3-1-4(5(8)9)6-2-3;;/h3-4,6-7H,1-2H2,(H,8,9);2*1H2/t3-,4-;;/m0../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGBDGWQTSMRMIH-RGVONZFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)O.O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN[C@@H]1C(=O)O)O.O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.